molecular formula C42H70O56S7 B137399 beta-Cyclodextrin sulfate CAS No. 37191-69-8

beta-Cyclodextrin sulfate

Cat. No.: B137399
CAS No.: 37191-69-8
M. Wt: 1695.4 g/mol
InChI Key: JFDDAIKYFLAHSD-FOUAGVGXSA-N
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Description

Beta-Cyclodextrin sulfate: is a chemically modified derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. The sulfate groups are introduced to enhance the solubility and functional properties of beta-cyclodextrin, making it a valuable compound in various scientific and industrial applications .

Mechanism of Action

Target of Action

Beta-Cyclodextrin sulfate, also known as beta-Cycloheptadextrin heptasulfate or beta-Cyclodextrin, heptakis(hydrogen sulfate), primarily targets biomolecules such as cholesterol and essential oils . It can also interact with DNA and chiral drugs , acting as a chiral mobile phase additive in the separation of enantiomers .

Mode of Action

This compound interacts with its targets through inclusion complex formation . This compound has a unique annular hollow ultrastructure that allows encapsulation of various poorly water-soluble drugs in the resulting cavity . The selectivity changes imparted by sulfated beta-Cyclodextrin were proven to be beneficial for chiral separation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to chiral separation and antimicrobial activity . It can alter the permeability of bacterial cells, causing disturbances in the structures and resulting in coarse fractures that cause ion, molecule, and cellular content leakage, leading to microorganism death or inhibition of their growth .

Pharmacokinetics

This compound is almost wholly removed from plasma within 36 hours, and high concentrations of this compound distribute hastily to organs with increased blood flow velocities such as the spleen, liver, and kidney after administration . The excretion of intact this compound to urine and feces is lower than the administration dose .

Result of Action

The primary result of this compound’s action is the sequestration of cholesterol , which allows it to potentially disrupt any virus with this biomolecule in its membrane . It also results in the separation of enantiomers and the protection of essential oils from environmental conditions and agents capable of promoting oil degradation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, essential oils encapsulated by this compound are easily degraded in the presence of oxygen and at low temperatures . Thus, this compound acts as a coating capable of protecting these essential oils from environmental conditions and agents capable of promoting oil degradation .

Biochemical Analysis

Biochemical Properties

Beta-Cyclodextrin Sulfate plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as a chiral mobile phase additive in the separation of cloperastine enantiomers . The selectivity changes imparted by this compound were proven to be beneficial for chiral separation .

Cellular Effects

It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form inclusion complexes with other compounds . This property allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . It may also have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-cyclodextrin sulfate typically involves the sulfonation of beta-cyclodextrin using sulfamic acid as a sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of sulfate groups. The process involves dissolving beta-cyclodextrin in water, adding sulfamic acid, and maintaining the reaction mixture at an elevated temperature for a specific duration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The synthesized this compound is then purified using techniques such as size-exclusion chromatography and characterized by spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions: Beta-cyclodextrin sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids and various substituted derivatives of this compound .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its optimal cavity size, which allows it to form stable inclusion complexes with a wide range of guest molecules. This property makes it particularly valuable in applications requiring precise molecular encapsulation and solubility enhancement .

Properties

IUPAC Name

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O56S7/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62/h8-56H,1-7H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDDAIKYFLAHSD-FOUAGVGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O56S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1695.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name beta-Cyclodextrin, sulfated sodium salt
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CAS No.

120825-98-1, 37191-69-8
Record name beta-Cyclodextrin, heptakis(hydrogen sulfate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120825981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-Cyclodextrin, hydrogen sulfate, sodium salt
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Cyclodextrin sulfate
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beta-Cyclodextrin sulfate
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beta-Cyclodextrin sulfate
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beta-Cyclodextrin sulfate
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beta-Cyclodextrin sulfate
Reactant of Route 6
beta-Cyclodextrin sulfate

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